molecular formula C12H14N2O2 B7679757 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione

3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B7679757
M. Wt: 218.25 g/mol
InChI Key: FQEQOMRDXSALDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione, also known as DPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPD is a pyrrolidine derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act through a number of pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This suggests that this compound may have potential as a treatment for Parkinson's disease, which is characterized by a decrease in dopamine levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has a number of advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. It also has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are many potential future directions for research on 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione. One area of research could focus on the development of this compound as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of research could focus on the use of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to explore the antioxidant and anti-inflammatory properties of this compound, as well as its potential as a cancer treatment. Overall, this compound has shown great potential in scientific research and is likely to continue to be an important compound in the future.

Synthesis Methods

3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione can be synthesized through a number of methods, including the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. Other methods include the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxylic acid and the use of a palladium catalyst. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for scientific research.

Scientific Research Applications

3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been studied extensively for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in metal-catalyzed reactions. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.

Properties

IUPAC Name

3,3-dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)6-10(15)14(11(12)16)8-9-4-3-5-13-7-9/h3-5,7H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEQOMRDXSALDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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